![molecular formula C27H29Cl2N5O2 B13970791 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 CAS No. 212391-64-5](/img/structure/B13970791.png)
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including kinase inhibition and anticancer activities .
Métodos De Preparación
The synthesis of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems, often using photochemical methods.
Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 involves its interaction with various molecular targets, particularly tyrosine kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cancer cell growth and survival . The exact pathways and molecular targets can vary depending on the specific derivative of the compound.
Comparación Con Compuestos Similares
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 is unique due to its specific structure and biological activities. Similar compounds include other pyrido[2,3-d]pyrimidin-7-ones, which also exhibit kinase inhibition and anticancer properties . Some notable similar compounds are:
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: These compounds act as inhibitors of cyclin-dependent kinase CDK2.
2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds have shown activity against various tyrosine kinases.
Propiedades
Número CAS |
212391-64-5 |
|---|---|
Fórmula molecular |
C27H29Cl2N5O2 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-ethylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C27H29Cl2N5O2/c1-4-33(5-2)14-15-36-20-12-10-19(11-13-20)31-27-30-17-18-16-21(24-22(28)8-7-9-23(24)29)26(35)34(6-3)25(18)32-27/h7-13,16-17H,4-6,14-15H2,1-3H3,(H,30,31,32) |
Clave InChI |
VYSNYHPSOJCNIW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


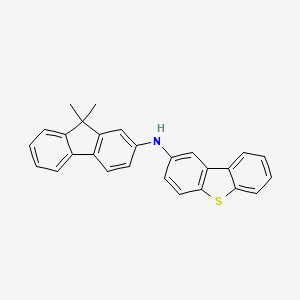
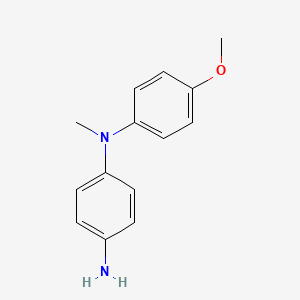

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
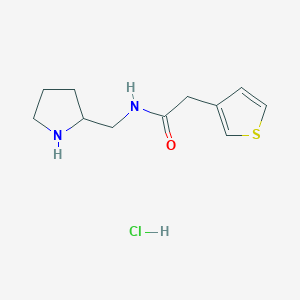
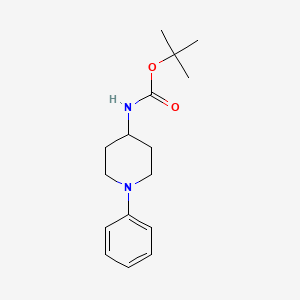
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
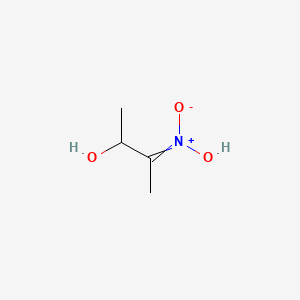
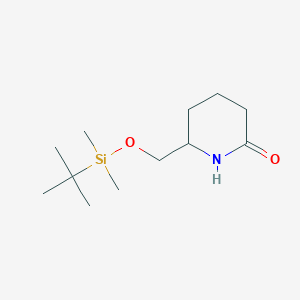
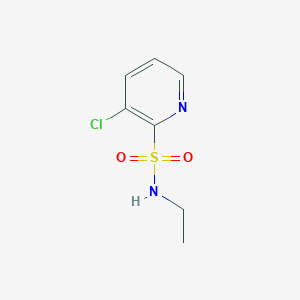
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
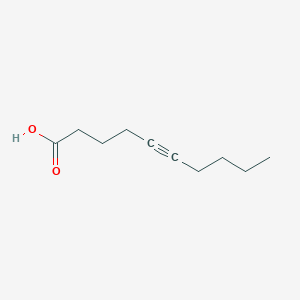

![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
